molecular formula C10H12ClIN2O2 B1398114 2-Boc-Amino-3-iodo-4-chloropyridine CAS No. 868733-96-4

2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No. B1398114
Key on ui cas rn: 868733-96-4
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073922B2

Procedure details

tert-Butyl (4-chloropyridin-2-yl)carbamate (10 g, 43.7 mmol) and tetramethylethylenediamine (12 mL) in anhydrous tetrahydrofuran (200 mL) was cooled to −70° C. and treated dropwise with a solution of 2.5M n-butyllithium (52 mL, 131 mmol) in hexane over a period of 30 minutes. The mixture was stirred at −70° C. for 1 hour and treated dropwise with a solution of iodine (27 g, 109 mmol) in anhydrous tetrahydrofuran at −70° C. After the addition, the mixture was stirred at the −70° C. for 30 minutes and was allowed to warm to room temperature. The mixture was treated with saturated sodium hydrogensulfite solution (200 mL) and stirred for 30 minutes. The mixture was extracted with ethyl acetate (100×3 mL) and the organic layer was washed with water and brine solution (200 mL each) and dried over anhydrous sodium sulfate. Filtration and concentration under vacuum and recrystallization with ethyl acetate-hexane afforded the title compound. LCMS: 298.9 (M+H—NCOOH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(C)CCN(C)C.C([Li])CCC.[I:29]I.S([O-])(O)=O.[Na+]>O1CCCC1.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:29] |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
12 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at the −70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100×3 mL)
WASH
Type
WASH
Details
the organic layer was washed with water and brine solution (200 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
under vacuum and recrystallization with ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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